Cas no 77093-81-3 (4-(4-nitrophenyl)methylpiperidine)

4-(4-Nitrophenyl)methylpiperidine is a chemically significant intermediate featuring a piperidine core substituted with a 4-nitrophenylmethyl group. This compound is valued for its structural versatility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. Its piperidine moiety contributes to conformational stability, making it useful in the design of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity. Its well-defined structure and reactivity profile make it a reliable building block for research and industrial applications requiring precise molecular modifications.
4-(4-nitrophenyl)methylpiperidine structure
77093-81-3 structure
Product name:4-(4-nitrophenyl)methylpiperidine
CAS No:77093-81-3
MF:C12H16N2O2
Molecular Weight:220.268
MDL:MFCD11590680
CID:2182598
PubChem ID:18539162

4-(4-nitrophenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-(4-Nitro-benzyl)-piperidine
    • 4-[(4-nitrophenyl)methyl]piperidine
    • 77093-81-3
    • NS-02658
    • AT34969
    • MFCD11590680
    • AKOS015948175
    • DB-262614
    • SCHEMBL3885863
    • CDA09381
    • CS-0309189
    • Piperidine, 4-[(4-nitrophenyl)methyl]-
    • EN300-1667383
    • SB38678
    • 4-(4-Nitrobenzyl)piperidine
    • 4-(4-nitrophenyl)methylpiperidine
    • MDL: MFCD11590680
    • インチ: InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2
    • InChIKey: AVWJNEWPWOHGRY-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])CC2CCNCC2

計算された属性

  • 精确分子量: 220.121177757g/mol
  • 同位素质量: 220.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 57.8Ų

4-(4-nitrophenyl)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1667383-2.5g
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95%
2.5g
$1202.0 2023-06-04
TRC
N498343-2.5mg
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3
2.5mg
$ 50.00 2022-06-03
Enamine
EN300-1667383-0.05g
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95%
0.05g
$135.0 2023-06-04
Enamine
EN300-1667383-1.0g
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95%
1g
$614.0 2023-06-04
Alichem
A129004250-1g
4-(4-Nitrobenzyl)piperidine
77093-81-3 95%
1g
$567.00 2023-09-01
Enamine
EN300-1667383-250mg
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95.0%
250mg
$289.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379859-250mg
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95+%
250mg
¥7776.00 2024-07-28
1PlusChem
1P00ID97-2.5g
Piperidine, 4-[(4-nitrophenyl)methyl]-
77093-81-3 95%
2.5g
$1548.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379859-50mg
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95+%
50mg
¥3639.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379859-500mg
4-[(4-nitrophenyl)methyl]piperidine
77093-81-3 95+%
500mg
¥11232.00 2024-07-28

4-(4-nitrophenyl)methylpiperidine 関連文献

4-(4-nitrophenyl)methylpiperidineに関する追加情報

4-(4-Nitrophenyl)methylpiperidine: A Comprehensive Overview

The compound with CAS No 77093-81-3, commonly referred to as 4-(4-nitrophenyl)methylpiperidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The methylpiperidine core of the molecule, combined with the 4-nitrophenyl substituent, imparts distinctive electronic and steric characteristics that make it a valuable research subject.

Recent studies have highlighted the importance of 4-(4-nitrophenyl)methylpiperidine in the context of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential neuroprotective or anticancer properties. The methylpiperidine ring is known for its ability to act as a scaffold for various functional groups, enhancing the molecule's versatility in different chemical reactions.

The 4-nitrophenyl group attached to the piperidine ring introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological systems. This feature has been exploited in designing drugs targeting specific receptors or enzymes. For instance, recent findings suggest that derivatives of 4-(4-nitrophenyl)methylpiperidine may exhibit promising activity against certain types of cancer cells by modulating key signaling pathways.

In terms of synthesis, 4-(4-nitrophenyl)methylpiperidine can be prepared through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to achieve high yields and purity, ensuring the compound's reliability for further research and development. The use of advanced catalytic systems has also been reported, enabling more efficient and environmentally friendly production processes.

From an application standpoint, 4-(4-nitrophenyl)methylpiperidine has shown potential in the development of novel therapeutic agents. Its ability to interact with biological targets such as GPCRs (G-protein coupled receptors) makes it a candidate for treating conditions like neuropathic pain or inflammatory diseases. Ongoing clinical trials are investigating its efficacy and safety profiles, with preliminary results indicating promising outcomes.

Moreover, the structural flexibility of methylpiperidine derivatives allows for extensive chemical modifications, enabling researchers to tailor the compound's properties for specific therapeutic applications. For example, substituting the nitrophenyl group with other electron-withdrawing or donating groups can significantly alter the molecule's pharmacokinetic and pharmacodynamic characteristics.

In conclusion, 4-(4-nitrophenyl)methylpiperidine (CAS No 77093-81-3) stands as a pivotal compound in contemporary chemical research. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in the development of innovative pharmaceuticals. As research continues to unfold, this compound is expected to contribute significantly to various fields within science and medicine.

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